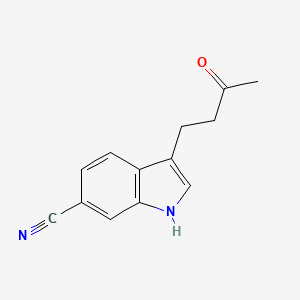

3-(3-oxobutyl)-1H-indole-6-carbonitrile

Description

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

3-(3-oxobutyl)-1H-indole-6-carbonitrile |

InChI |

InChI=1S/C13H12N2O/c1-9(16)2-4-11-8-15-13-6-10(7-14)3-5-12(11)13/h3,5-6,8,15H,2,4H2,1H3 |

InChI Key |

JACSRPVZURUYNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CNC2=C1C=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Reduction Approaches

Several patents and journal articles describe the preparation of related intermediates such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, which is structurally similar and relevant for comparison.

| Step | Description | Reagents/Catalysts | Conditions | Yield & Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts acylation of 5-cyanoindole | Isobutyl aluminum chloride or aluminum trichloride | 0°C to room temperature | Moderate yield; Lewis acids are often unstable, flammable, and difficult to handle industrially |

| 2 | Selective reduction of ketone carbonyl | Sodium borohydride or bis(methoxyethoxy) aluminum dihydride | Varies; often requires column chromatography purification | Low yield (~27% reported), purification challenges, not ideal for scale-up |

These methods, while effective in small-scale laboratory synthesis, suffer from drawbacks such as the use of rare and hazardous Lewis acids, expensive reducing agents, low yields, and complex purification steps, making them unsuitable for large-scale industrial synthesis.

Improved Two-Step Synthesis Using Zinc and Catalytic Hydrogenation

A more environmentally friendly and scalable method is described in patent CN107501159B, which involves:

| Step | Description | Reagents/Catalysts | Conditions | Yield & Notes |

|---|---|---|---|---|

| a | Reaction of 5-cyanoindole with 1-bromo-4-chloro-2-butene | Zinc powder as catalyst, tetrahydrofuran (THF) solvent | Room temperature (0–35°C), 7 hours | High purity intermediate 3-(4-chlorobutyl-2-en-1-yl)-5-cyanoindole obtained (97.5% purity by HPLC) |

| b | Catalytic hydrogenation of double bond | Palladium on carbon (5-15%), H2 pressure 0.2-0.3 MPa | 10-30°C | Efficient reduction to 3-(4-chlorobutyl)-5-cyanoindole with high purity (99.4% by HPLC after recrystallization) |

This method avoids the use of hazardous Lewis acids and expensive reducing agents, uses mild reaction conditions, and allows for easier purification by recrystallization from methanol. The zinc catalyst facilitates the coupling reaction under mild conditions, and palladium-catalyzed hydrogenation selectively reduces the alkene to the saturated alkyl chain.

Oxidation Route to 3-(3-oxobutyl)-1H-indole-6-carbonitrile

Comparative Table of Key Preparation Methods

| Method | Key Reagents | Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation + Reduction | 5-cyanoindole, 4-chlorobutyryl chloride | Isobutyl aluminum chloride, aluminum trichloride, NaBH4 | 0°C to RT; requires column chromatography | Established method; moderate yield | Hazardous reagents; low yield; purification challenges; not scalable |

| Zinc Catalyzed Coupling + Pd/C Hydrogenation | 5-cyanoindole, 1-bromo-4-chloro-2-butene | Zinc powder, Pd/C | RT, 0.2-0.3 MPa H2, 10-30°C | Mild conditions; environmentally friendly; high purity; scalable | Requires hydrogenation setup |

| Oxidation of Hydroxybutyl Indole | 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile | Oxidizing agents (various) | Mild oxidation | Direct keto group introduction | Use of toxic reagents; purification needed; less industrially viable |

| Nucleophilic Addition to α,β-Unsaturated Nitrones | Aromatic precursors, nucleophiles | Various | Specialized conditions | Access to polyfunctionalized indoles | Complex; not directly applied to target compound |

Purification Techniques

The purification of this compound and its analogs is critical for pharmaceutical-grade quality. Common methods include:

- Recrystallization from methanol or other suitable solvents, which can yield >99% purity as verified by HPLC.

- Liquid-liquid extraction and drying over anhydrous sodium sulfate.

- Avoidance of column chromatography in large-scale processes due to cost and complexity.

The zinc/Pd/C method notably includes a recrystallization step that effectively removes impurities, resulting in a high-purity product suitable for further pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-oxobutyl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and solvents such as dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives.

Scientific Research Applications

3-(3-oxobutyl)-1H-indole-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-oxobutyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Indole Derivatives

| Compound Name | Substituents (Position) | Functional Groups | Key Structural Differences |

|---|---|---|---|

| 3-(3-Oxobutyl)-1H-indole-6-carbonitrile | 3-oxobutyl (C3), nitrile (C6) | Indole, ketone, nitrile | Reference compound |

| 3-(2-Aminoethyl)-1H-indole-6-carbonitrile | 2-aminoethyl (C3), nitrile (C6) | Indole, amine, nitrile | Aminoethyl vs. oxobutyl at C3 |

| 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile | Styryl (C3), nitrile (C6) | Indole, vinyl, nitrile | Conjugated styryl vs. oxobutyl |

| 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile | Cl-phenyl (C1), F (C6), Me (C2) | Indole, halogen, methyl, nitrile | Halogen and methyl substitutions |

| 3-Bromo-1H-indole-6-carbonitrile | Bromo (C3), nitrile (C6) | Indole, bromine, nitrile | Bromo vs. oxobutyl at C3 |

- Substituent Effects: The 3-oxobutyl group introduces a ketone, enabling reactions like aldol condensation, which are absent in compounds with non-carbonyl substituents (e.g., 3-bromo or 3-aminoethyl derivatives) . The styryl group in 3-[(E)-2-phenylethenyl]-1H-indole-6-carbonitrile enhances π-conjugation, affecting electronic properties and crystal packing, as evidenced by a dihedral angle of 24.32° between indole and benzene rings .

Physical and Crystallographic Properties

- Crystal Packing : In 3-[(E)-2-phenylethenyl]-1H-indole-6-carbonitrile, intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice, whereas 3-oxobutyl derivatives may exhibit different packing due to ketone-mediated interactions .

Q & A

Q. What are common synthetic routes for preparing 3-(3-oxobutyl)-1H-indole-6-carbonitrile?

The synthesis typically involves functionalization of the indole core. A two-step approach is often employed:

- Step 1 : Bromination at the 3-position of indole using agents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution .

- Step 2 : Introduction of the 3-oxobutyl group via alkylation or cross-coupling reactions. For example, a Heck coupling or nucleophilic substitution with 3-oxobutyl halides can be used, followed by cyanidation at the 6-position using CuCN/KCN systems . Key considerations include protecting group strategies (e.g., for the indole NH) and monitoring reaction kinetics to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound?

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : H and C NMR confirm the indole backbone and substituent positions (e.g., carbonyl resonance at ~200 ppm for the oxobutyl group) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the nitrile group (-CN) at m/z 26 .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially if synthetic intermediates exhibit tautomerism .

- HPLC-PDA : Ensures purity (>95%) and detects trace impurities from incomplete coupling reactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Yield optimization requires addressing:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency but may require ligands like PPh to suppress dehalogenation side reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may hydrolyze the nitrile group; anhydrous conditions are critical .

- Temperature Control : Lower temperatures (0–25°C) reduce polymerization of the oxobutyl moiety, while microwave-assisted synthesis can accelerate reaction rates .

- Workflow Integration : In-line FTIR monitors reaction progress in real time, reducing batch failures .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, cytotoxicity assays may show divergent IC values due to differences in mitochondrial activity readouts .

- Structural Isomerism : Verify if the oxobutyl group adopts enol-keto tautomeric forms, which alter binding affinity to targets like kinase enzymes. Computational modeling (DFT) can predict dominant tautomers .

- Metabolic Stability : Use liver microsome assays to assess whether cytochrome P450-mediated degradation explains inconsistent in vivo vs. in vitro results .

Q. How does the electronic nature of the nitrile group influence reactivity in downstream modifications?

The -CN group acts as a strong electron-withdrawing substituent, enabling:

- Nucleophilic Aromatic Substitution : Reactivity at the indole 4-position increases, facilitating reactions with amines or thiols under mild conditions .

- Cyanoalkylation : The nitrile can be reduced to an amine (via LiAlH) or hydrolyzed to a carboxylic acid (HSO, HO) for functional diversification .

- Photophysical Tuning : In materials science, the nitrile’s conjugation with the indole π-system alters fluorescence emission wavelengths, relevant for optoelectronic applications .

Q. What computational methods predict interactions between this compound and biological targets?

Advanced workflows include:

- Molecular Dynamics (MD) Simulations : Assess binding stability to receptors (e.g., serotonin transporters) over 100-ns trajectories, focusing on hydrogen bonds with the oxobutyl carbonyl .

- Pharmacophore Modeling : Map essential features (e.g., nitrile as a hydrogen bond acceptor) to prioritize analogues with improved affinity .

- ADMET Prediction : Tools like SwissADME evaluate logP (lipophilicity) and blood-brain barrier penetration, guiding lead optimization .

Methodological Resources

- Synthetic Protocols : Refer to for bromination/cyanation workflows and for coupling reaction optimizations.

- Structural Validation : provides crystallographic data for analogous spiro-indole systems, aiding in conformational analysis.

- Biological Testing : and outline enzyme inhibition assays and cytotoxicity screening frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.